CB2 Receptor Binding Affinity: Class-Level Potency Benchmarking Against Lead Benzothiazolone Agonists
While direct binding data for 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one have not been reported, the benzothiazol-2(3H)-one scaffold has been validated as a CB2 agonist pharmacophore. The optimized lead compound 9 from the same scaffold series demonstrated a CB2 Ki of 13.5 nM, with >740-fold selectivity over CB1 [1]. This establishes a potency baseline: any new analog within this class must be measured against this nanomolar affinity. The naphthalen-2-yloxyethyl substituent of the target compound is structurally distinct from the piperidine- or morpholine-containing N-3 substituents of compound 9, suggesting potentially altered receptor interaction kinetics, though this remains to be experimentally determined.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | Lead benzothiazolone (Compound 9): CB2 Ki = 13.5 nM |
| Quantified Difference | Unknown; scaffold potency baseline established at 13.5 nM |
| Conditions | Radioligand displacement assay using [3H]CP55,940 on CHO cells stably expressing human CB2 receptor |
Why This Matters
A known nanomolar CB2 affinity baseline enables rational dose-response design in anti-inflammatory assays and establishes a quantitative threshold for candidate selection.
- [1] Leleu-Chavain N, Baudelet D, Heloire VM, Rocha DE, Renault N, et al. Benzo[d]thiazol-2(3H)-ones as new potent selective CB2 agonists with anti-inflammatory properties. Eur J Med Chem. 2019 Mar 1;165:347-362. doi: 10.1016/j.ejmech.2018.12.008. PMID: 30583970. View Source
